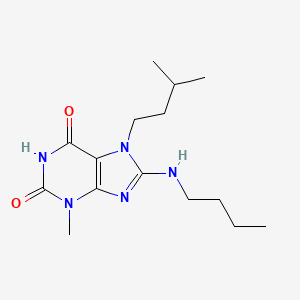

![molecular formula C18H24N2OS2 B11639820 3-butyl-2-[(2-methylprop-2-en-1-yl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11639820.png)

3-butyl-2-[(2-methylprop-2-en-1-yl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ce composé est une molécule hétérocyclique complexe avec un noyau benzothiophène et pyrimidine fusionnés. Son nom systématique est assez long, mais décomposons-le :

-

Benzothieno[2,3-d]pyrimidin-4(3H)-one : Cette partie du nom décrit le système cyclique fusionné. Il se compose d'un benzothiophène (benzo + thieno) et d'un cycle pyrimidine (pyri + midine). La mention « 4(3H)-one » indique que l'atome d'oxygène fait partie d'un groupe cétone en position 4.

-

3-Butyl : Le groupe butyle (C₄H₉) est attaché au troisième carbone du cycle benzothiophène.

-

(2-méthylprop-2-én-1-yl)sulfanyl : Ce groupe est attaché au deuxième carbone du cycle benzothiophène. Il contient une double liaison (prop-2-én-1-yl) et un atome de soufre (sulfanyl) avec un groupe méthyle (CH₃) attaché.

Méthodes De Préparation

Malheureusement, les voies de synthèse spécifiques de ce composé sont rares dans la littérature. nous pouvons déduire des méthodes potentielles en nous basant sur des structures similaires. Par exemple, une approche pourrait impliquer la cyclisation de précurseurs fonctionnalisés de manière appropriée pour former le noyau benzothieno[2,3-d]pyrimidine. Les méthodes de production industrielle restent non divulguées en raison d'un intérêt commercial limité.

Analyse Des Réactions Chimiques

- Réactivité : La réactivité du composé implique probablement les parties benzothiophène et pyrimidine. Il peut subir des réactions d'oxydation, de réduction et de substitution.

- Réactifs et conditions communs :

- Oxydation : Agents oxydants comme le permanganate de potassium (KMnO₄) ou l'acide chromique (H₂CrO₄).

- Réduction : Agents réducteurs tels que l'hydrure de lithium aluminium (LiAlH₄) ou le dihydrogène (H₂) avec un catalyseur.

- Substitution : Halogénation utilisant des réactifs comme le brome (Br₂) ou l'iode (I₂).

Applications De Recherche Scientifique

- Chimie : Il pourrait servir de bloc de construction pour de nouveaux matériaux ou ligands.

- Biologie : Étudier ses interactions avec les macromolécules biologiques (par exemple, protéines, ADN).

- Médecine : Explorer ses propriétés pharmacologiques (par exemple, anticancéreuse, antimicrobienne).

- Industrie : Développer des dispositifs électroniques organiques ou des capteurs.

5. Mécanisme d'action

Le mécanisme du composé implique probablement la liaison à des cibles moléculaires spécifiques (par exemple, enzymes, récepteurs) ou l'interférence avec les voies cellulaires. Des recherches supplémentaires sont nécessaires pour élucider son mode d'action précis.

Mécanisme D'action

The mechanism of action of 3-BUTYL-2-[(2-METHYLALLYL)SULFANYL]-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating enzymes involved in critical biological processes.

Interacting with Receptors: Modulating the activity of receptors on the cell surface or within cells.

Affecting Signal Transduction Pathways: Influencing pathways that regulate cell growth, differentiation, and apoptosis.

The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparaison Avec Des Composés Similaires

Bien que les analogues directs soient rares, nous pouvons le comparer à des hétérocycles apparentés comme les benzothiophènes, les pyrimidines et leurs hybrides. Sa structure unique peut offrir des propriétés distinctes par rapport à ces homologues.

Propriétés

Formule moléculaire |

C18H24N2OS2 |

|---|---|

Poids moléculaire |

348.5 g/mol |

Nom IUPAC |

3-butyl-2-(2-methylprop-2-enylsulfanyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |

InChI |

InChI=1S/C18H24N2OS2/c1-4-5-10-20-17(21)15-13-8-6-7-9-14(13)23-16(15)19-18(20)22-11-12(2)3/h2,4-11H2,1,3H3 |

Clé InChI |

FCSZKPARJOWWOY-UHFFFAOYSA-N |

SMILES canonique |

CCCCN1C(=O)C2=C(N=C1SCC(=C)C)SC3=C2CCCC3 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-oxo-2-(piperidin-1-yl)acetamide](/img/structure/B11639748.png)

![Methyl {[3-cyano-4-(3,4-dimethoxyphenyl)-6-methyl-5-(phenylcarbamoyl)pyridin-2-yl]sulfanyl}acetate](/img/structure/B11639749.png)

![ethyl (2Z)-5-(3,4-diethoxyphenyl)-2-(3-hydroxy-4-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11639758.png)

![1-(3-bromophenyl)-2-(2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)ethanone](/img/structure/B11639760.png)

![5-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-4-[(4-ethoxy-2-methylphenyl)carbonyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11639763.png)

![(2E,5Z)-5-{[4-(2,3-Dihydro-1H-isoindol-2-YL)phenyl]methylidene}-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one](/img/structure/B11639767.png)

![(5Z)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B11639768.png)

![6-Amino-4-{3-bromo-4-[(2-chlorobenzyl)oxy]-5-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11639771.png)

![(7Z)-7-(4-methoxybenzylidene)-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11639774.png)

![2H-1-Benzopyran-3-carboxamide, N-[4-(aminosulfonyl)phenyl]-2-oxo-](/img/structure/B11639790.png)

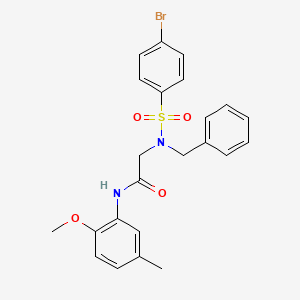

![N-(4-bromophenyl)-2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B11639794.png)

![2-{4-[(4-{3-[(2-Hydroxyethyl)sulfamoyl]-4-methylphenyl}phthalazin-1-yl)amino]phenoxy}acetamide](/img/structure/B11639801.png)